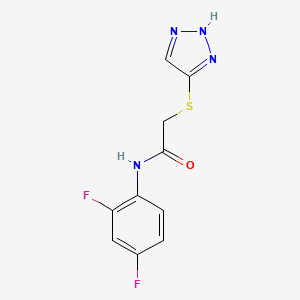
N-(2,5-dichlorophenyl)-2,1,3-benzothiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dichlorophenyl)-2,1,3-benzothiadiazole-5-carboxamide: is a chemical compound that belongs to the class of benzothiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dichlorophenyl)-2,1,3-benzothiadiazole-5-carboxamide typically involves the reaction of 2,5-dichloroaniline with 2,1,3-benzothiadiazole-5-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps, such as recrystallization or chromatography, to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: N-(2,5-dichlorophenyl)-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: N-(2,5-dichlorophenyl)-2,1,3-benzothiadiazole-5-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential as a bioactive molecule with various biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising compound for drug discovery and development.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
- N-(2,5-dichlorophenyl)succinamic acid
- 2,5-dichlorophenyl)-2,1,3-benzothiadiazole-5-carboxylic acid
Comparison: N-(2,5-dichlorophenyl)-2,1,3-benzothiadiazole-5-carboxamide is unique due to the presence of both the dichlorophenyl group and the benzothiadiazole moiety. This combination imparts distinct chemical and biological properties, making it different from other similar compounds. For example, N-(2,5-dichlorophenyl)succinamic acid lacks the benzothiadiazole moiety, which may result in different biological activities and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable compound for scientific research and industrial applications. Further studies and developments may uncover new uses and applications for this intriguing compound.
Properties
Molecular Formula |
C13H7Cl2N3OS |
|---|---|
Molecular Weight |
324.2 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-2,1,3-benzothiadiazole-5-carboxamide |
InChI |
InChI=1S/C13H7Cl2N3OS/c14-8-2-3-9(15)11(6-8)16-13(19)7-1-4-10-12(5-7)18-20-17-10/h1-6H,(H,16,19) |
InChI Key |
JFUOTYAYEFHDJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethyl-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11051858.png)
![2-Methyl-5-(quinolin-7-yl)-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B11051860.png)
![ethyl 13-(4-methoxyphenyl)-11-methyl-6-oxo-5-(4-sulfamoylphenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate](/img/structure/B11051875.png)

![N-{4-[(4-fluorophenyl)amino]-6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-7-yl}benzamide](/img/structure/B11051886.png)


![Methyl 2-[4-(1-adamantyl)phenoxy]acetate](/img/structure/B11051912.png)
![4-(3,4-dihydroxy-5-methoxyphenyl)-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11051913.png)
![(1E)-N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxy-3-methylphenyl)ethanimidamide](/img/structure/B11051914.png)
![3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole](/img/structure/B11051924.png)
![4-(4-Hydroxy-3,5-dimethoxyphenyl)-3-methyl-1-(1-methyl-1H-1,3-benzimidazol-2-YL)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-B]pyridin-6-one](/img/structure/B11051944.png)
![3,3'-(4,8-dioxodihydro-1H,5H-2,3a,4a,6,7a,8a-hexaazacyclopenta[def]fluorene-2,6(3H,7H)-diyl)dipropanoic acid](/img/structure/B11051952.png)

